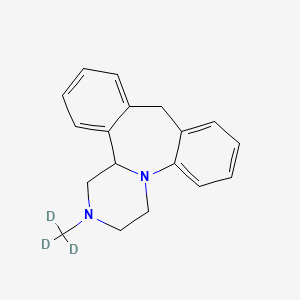
1-(Benzyl-d5)-4-piperidine-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyl-d5)-4-piperidine-carboxaldehyde is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs.
Aplicaciones Científicas De Investigación
1-(Benzyl-d5)-4-piperidine-carboxaldehyde is used in various fields of scientific research:
Chemistry: As a labeled compound in mechanistic studies and reaction kinetics.
Biology: In the study of metabolic pathways and enzyme kinetics.
Medicine: As a precursor in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: In the development of stable isotopic standards for analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde typically involves the deuteration of benzyl chloride to produce benzyl-d5 chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyl-d5)-4-piperidine-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 1-(Benzyl-d5)-4-piperidine-carboxylic acid.
Reduction: 1-(Benzyl-d5)-4-piperidine-methanol.
Substitution: Various substituted benzyl derivatives.
Mecanismo De Acción
The mechanism of action of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde depends on its specific application. In general, the presence of deuterium alters the reaction kinetics and metabolic pathways due to the kinetic isotope effect. This can lead to slower reaction rates and increased stability of the compound in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-d5 Chloride: Used as a precursor in the synthesis of 1-(Benzyl-d5)-4-piperidine-carboxaldehyde.
Benzyl-d5 Benzoate: Another deuterated compound used in similar applications.
(Benzyl-d5)decyldimethylammonium Chloride: Used in phase transfer catalysis and other synthetic applications.
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the deuterated benzyl group with the reactivity of the piperidine and aldehyde functionalities. This makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)C=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)







